molecular formula C21H32N2O3 B256178 4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine

4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine

Katalognummer B256178
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: KPNYPZTZQISGIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PEP005, and it belongs to the class of diterpene esters. The unique chemical structure of PEP005 has made it a promising candidate for the treatment of various diseases.

Wirkmechanismus

PEP005 exerts its therapeutic effects through the activation of protein kinase C (PKC) enzymes. PKC enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PEP005 activates PKC enzymes, leading to the activation of downstream signaling pathways that result in the therapeutic effects of PEP005.
Biochemical and Physiological Effects:
PEP005 has been shown to induce apoptosis in cancer cells, reduce inflammation in psoriasis, and inhibit viral replication in viral infections. PEP005 also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, PEP005 has been shown to increase the production of collagen, which is essential for wound healing.

Vorteile Und Einschränkungen Für Laborexperimente

PEP005 has several advantages for lab experiments, including its high purity and stability, making it suitable for large-scale production and long-term storage. However, PEP005 has some limitations, including its high cost and potential toxicity, making it challenging to use in some experiments.

Zukünftige Richtungen

There are several future directions for the research and development of PEP005. One potential direction is the development of PEP005-based therapies for the treatment of various cancers. Another potential direction is the development of PEP005-based therapies for the treatment of viral infections. Additionally, further research is needed to understand the mechanism of action of PEP005 fully and to identify its potential side effects.

Synthesemethoden

The synthesis of PEP005 involves the reaction of 2-propoxybenzoic acid with piperidine in the presence of a coupling agent. The resulting product is then reacted with 2-bromoethylmorpholine to yield PEP005. This synthesis method has been optimized to produce high yields of pure PEP005, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

PEP005 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, psoriasis, and viral infections. In cancer research, PEP005 has shown promising results in the treatment of skin cancer and solid tumors. In psoriasis research, PEP005 has been shown to reduce inflammation and improve skin lesions. In viral infections research, PEP005 has been shown to inhibit the replication of herpes simplex virus type 1.

Eigenschaften

Produktname

4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine

Molekularformel

C21H32N2O3

Molekulargewicht

360.5 g/mol

IUPAC-Name

[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-(2-propoxyphenyl)methanone

InChI

InChI=1S/C21H32N2O3/c1-2-15-26-20-9-4-3-8-19(20)21(24)23-11-6-5-7-18(23)10-12-22-13-16-25-17-14-22/h3-4,8-9,18H,2,5-7,10-17H2,1H3

InChI-Schlüssel

KPNYPZTZQISGIU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCOCC3

Kanonische SMILES

CCCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.